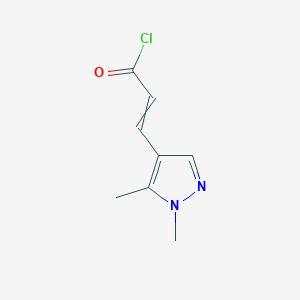
(2E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acryloyl chloride is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a pyrazole ring substituted with a dimethyl group and an acryloyl chloride moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acryloyl chloride typically involves the reaction of 1,5-dimethyl-1H-pyrazole with acryloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at a low temperature to prevent side reactions and to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acryloyl chloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acryloyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The acryloyl chloride moiety can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The double bond in the acryloyl group can undergo addition reactions with various electrophiles or nucleophiles.
Oxidation and Reduction Reactions: The pyrazole ring can be involved in oxidation or reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine.
Addition Reactions: Electrophiles such as halogens or nucleophiles like Grignard reagents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative, while addition of a halogen would result in a halogenated product.
Scientific Research Applications
(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acryloyl chloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: It may serve as a precursor for the synthesis of drugs with anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of (2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acryloyl chloride involves its reactivity towards nucleophiles and electrophiles. The acryloyl chloride moiety is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The pyrazole ring can interact with biological targets, potentially modulating enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of an acryloyl chloride.
1,5-dimethyl-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group on the pyrazole ring.
3-(1,5-dimethyl-1H-pyrazol-4-yl)acrylic acid: Similar structure with an acrylic acid moiety.
Uniqueness
(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)acryloyl chloride is unique due to the presence of both the acryloyl chloride and pyrazole functionalities, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable intermediate in the synthesis of complex molecules with tailored properties.
Properties
Molecular Formula |
C8H9ClN2O |
|---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
3-(1,5-dimethylpyrazol-4-yl)prop-2-enoyl chloride |
InChI |
InChI=1S/C8H9ClN2O/c1-6-7(3-4-8(9)12)5-10-11(6)2/h3-5H,1-2H3 |
InChI Key |
UNNAUDMHIBLSKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C=CC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


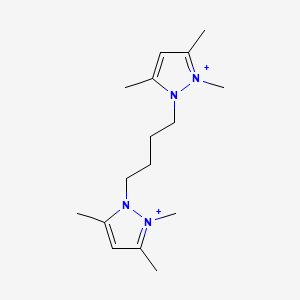
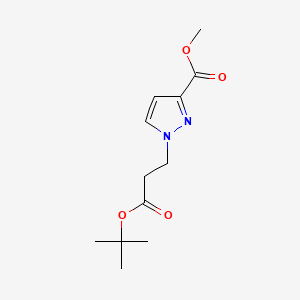
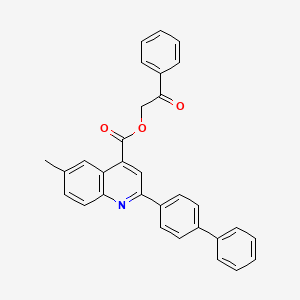
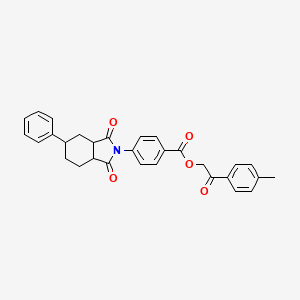
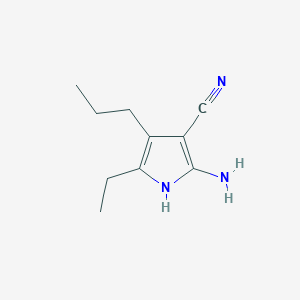
![1-methyl-2,3,4,6,7,8-hexahydro-1H-cyclopenta[b][1,8]naphthyridin-5-amine](/img/structure/B12466987.png)
![1,5-dimethyl-4-({(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12466995.png)
![N-(4-chlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanamide](/img/structure/B12466996.png)
![4-[(E)-{[3-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B12467003.png)
![N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]alaninamide](/img/structure/B12467004.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3-chloro-4-methylphenyl)alaninamide](/img/structure/B12467015.png)
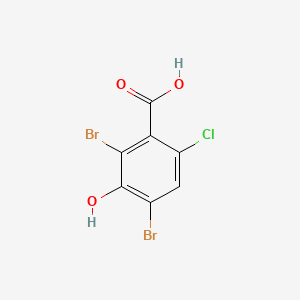
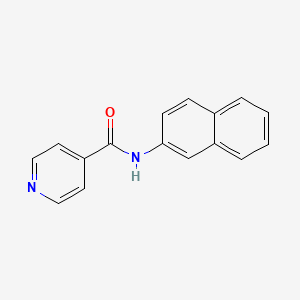
![N-Methyl-N-[(1-methyl-1H-benzimidazol-2-YL)-methyl]amine hydrochloride](/img/structure/B12467041.png)
